molecular formula C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N B1146313 Carbovir Triphosphate Triethylamine Salt CAS No. 1391048-07-9

Carbovir Triphosphate Triethylamine Salt

Cat. No.: B1146313
CAS No.: 1391048-07-9
M. Wt: 487.19
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Description

Chemical Identity and Nomenclature

This compound is a complex organic compound characterized by its distinctive molecular architecture and specific chemical nomenclature. The compound consists of carbovir triphosphate as the active component combined with triethylamine as the counterion salt form. The systematic International Union of Pure and Applied Chemistry name for the carbovir triphosphate component is [[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate. This nomenclature reflects the compound's complex stereochemistry and functional group arrangement, particularly highlighting the presence of the cyclopentenyl ring system and the triphosphate moiety.

The molecular composition of this compound encompasses multiple chemical entities working in concert. The carbovir triphosphate portion possesses the molecular formula C₁₁H₁₆N₅O₁₁P₃, while the complete salt formation includes triethylamine components represented as C₁₁H₁₆N₅O₁₁P₃- (C₆H₁₅N)ₓ, where x indicates the variable stoichiometry of triethylamine molecules. The triethylamine component, with the chemical formula N(CH₂CH₃)₃, serves as a basic amine that forms ionic interactions with the acidic phosphate groups of carbovir triphosphate. This salt formation significantly enhances the compound's stability and solubility characteristics, making it more suitable for research applications and analytical procedures.

Chemical Property Specification
Molecular Formula (Complete Salt) C₁₁H₁₆N₅O₁₁P₃- (C₆H₁₅N)ₓ
Molecular Weight 588.38 g/mol
Carbovir Triphosphate CAS Number 129941-14-6
Exact Mass 487.006 Da
Stereochemistry (1S,4R) configuration

The compound exhibits multiple alternative names and registry numbers that reflect its importance in pharmaceutical research. Alternative designations include (−)-carbovir 5'-triphosphate and carbovir triphosphate, with various Chemical Abstracts Service registry numbers including 129941-14-6 for the base carbovir triphosphate structure. The presence of defined stereocenters, specifically the (1S,4R) configuration, is crucial for the compound's biological activity and distinguishes it from other stereoisomeric forms such as the (+)-carbovir triphosphate variant. These stereochemical considerations are fundamental to understanding the compound's mechanism of action and its selective interaction with target enzymes.

Historical Context and Development

The development of this compound is intrinsically linked to the revolutionary discovery of reverse transcriptase and subsequent advances in antiviral drug development. The foundational discovery of reverse transcriptase in 1970 by Howard Temin and David Baltimore marked a paradigm shift in molecular biology, overturning the central dogma and establishing the theoretical framework for understanding retroviral replication. This groundbreaking discovery provided the scientific foundation necessary for developing nucleoside analogues as antiviral agents, as it revealed the unique enzymatic target that distinguishes retroviral replication from normal cellular processes.

Temin's controversial provirus hypothesis, initially met with scientific skepticism, proposed that retroviruses replicate through a deoxyribonucleic acid intermediate. His systematic studies using inhibitors like actinomycin D and amethopterin provided early evidence supporting this hypothesis, though the critical proof came through the direct demonstration of reverse transcriptase activity in retroviral virions. The simultaneous and independent discovery by both Temin and Baltimore represented perhaps the most dramatic scientific moment of the second half of the twentieth century, immediately capturing attention from both scientific and lay communities. This discovery enabled the subsequent decade of research into human oncogenic retroviruses and ultimately laid the foundation for Human Immunodeficiency Virus discovery thirteen years later.

The specific development of carbovir triphosphate as an antiviral agent emerged from understanding the molecular mechanism of reverse transcriptase inhibition and drug resistance. Research demonstrated that abacavir, the parent compound, undergoes intracellular metabolism to form the active carbovir triphosphate species. This metabolic activation process was crucial for achieving selective antiviral activity while minimizing cellular toxicity. The development pathway involved extensive structure-activity relationship studies that examined how modifications to the nucleoside scaffold affected both antiviral potency and resistance profiles. These investigations revealed that the unique 2',3'-unsaturated carbocyclic structure of carbovir triphosphate conferred distinct properties compared to other nucleoside analogues.

The progression from basic reverse transcriptase research to clinical antiviral development represents a remarkable translation of fundamental science to therapeutic application. Abacavir received Food and Drug Administration approval for acquired immunodeficiency syndrome treatment, validating the therapeutic potential of the carbovir triphosphate mechanism. However, clinical experience also revealed the emergence of drug resistance, particularly the methionine 184 to valine mutation in Human Immunodeficiency Virus reverse transcriptase, which prompted further mechanistic studies to understand resistance mechanisms. These ongoing investigations continue to inform the design of next-generation antiviral compounds and combination therapy strategies.

Relevance in Antiviral Research

This compound occupies a central position in contemporary antiviral research due to its unique mechanism of action and its role in understanding nucleoside analogue therapy. The compound functions as a competitive inhibitor of Human Immunodeficiency Virus reverse transcriptase, exhibiting remarkable selectivity for viral polymerases over cellular deoxyribonucleic acid polymerases. Research has established that carbovir triphosphate possesses an inhibition constant of 0.021 microM when tested with calf thymus deoxyribonucleic acid template primer, demonstrating its potent inhibitory activity against the target enzyme. This high-affinity interaction with reverse transcriptase underlies the compound's antiviral efficacy and provides a quantitative basis for comparing its activity with other nucleoside analogues.

The mechanism by which carbovir triphosphate exerts its antiviral effects involves its incorporation into growing viral deoxyribonucleic acid chains followed by chain termination. As a guanosine analogue containing a planar carbocyclic deoxyribose ring with 2',3'-unsaturation, the compound mimics the natural substrate deoxyguanosine triphosphate sufficiently to be incorporated by reverse transcriptase. However, the lack of a 3'-hydroxyl group prevents further chain elongation, resulting in premature termination of viral deoxyribonucleic acid synthesis. This chain termination mechanism represents a highly effective strategy for blocking viral replication while preserving normal cellular deoxyribonucleic acid synthesis processes.

Research Application Significance
Reverse Transcriptase Inhibition Studies Ki = 0.021 μM (calf thymus DNA template)
Drug Resistance Mechanism Research M184V mutation studies
Structure-Activity Relationship Analysis Carbocyclic vs. ribose ring comparisons
Enzymatic Assay Development Quantification methods for intracellular levels

Extensive kinetic studies have revealed surprising aspects of carbovir triphosphate's interaction with reverse transcriptase, particularly its relatively poor substrate characteristics compared to the natural deoxyguanosine triphosphate. Pre-steady-state kinetic analyses demonstrated that while carbovir triphosphate effectively inhibits viral deoxyribonucleic acid synthesis, its incorporation efficiency is substantially lower than that of natural substrates. This finding was unexpected given the high antiviral activity observed in cell culture systems and prompted detailed mechanistic investigations into the relationship between incorporation efficiency and antiviral efficacy. These studies have provided valuable insights into the balance between substrate recognition and chain termination effectiveness in nucleoside analogue design.

The clinical observation of drug resistance, particularly the methionine 184 to valine mutation in Human Immunodeficiency Virus reverse transcriptase, has made carbovir triphosphate a crucial compound for resistance mechanism studies. Research has shown that this mutation decreases the efficiency of carbovir triphosphate utilization in both deoxyribonucleic acid-directed and ribonucleic acid-directed polymerization reactions, suggesting that resistance occurs at the level of nucleotide incorporation rather than through alternative mechanisms. These findings have important implications for understanding cross-resistance patterns and for designing combination therapy strategies that can overcome resistance development.

Contemporary research applications of this compound extend beyond basic antiviral studies to include the development of analytical methodologies and the investigation of cellular pharmacology. Enzymatic assays have been developed specifically for quantifying intracellular carbovir triphosphate concentrations in peripheral blood mononuclear cells from Human Immunodeficiency Virus-infected patients. These assays utilize the compound's inhibitory effect on reverse transcriptase to provide sensitive and specific measurements of active drug concentrations. Such analytical capabilities are essential for understanding the relationship between drug exposure and antiviral efficacy, as well as for optimizing dosing regimens in clinical settings.

Properties

CAS No.

1391048-07-9

Molecular Formula

C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N

Molecular Weight

487.19

Synonyms

rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

  • Antiviral Research : Carbovir Triphosphate Triethylamine Salt is primarily used in studies aimed at understanding and combating HIV. Its ability to inhibit HIV-1 replication has made it a focal point in developing new therapeutic strategies against this virus.
  • Drug Development : The compound is instrumental in the development of analytical methods for quality control in drug formulation and synthesis. Its properties are explored in various formulations aimed at enhancing bioavailability and therapeutic efficacy .
  • Nucleoside Analog Studies : Research on this compound contributes to broader studies on nucleoside analogs, which are crucial for developing treatments for other viral infections, such as hepatitis B and C .

Preparation Methods

The preparation of this compound involves several synthetic routes:

  • Chromatography : The nucleotide triphosphate is purified using chromatographic techniques.
  • Chemical Reactions : The compound undergoes phosphorylation and enzymatic reactions to achieve its active form. This process is critical for its antiviral activity as it competes with natural substrates during viral DNA synthesis .

Case Studies and Research Findings

  • Long-acting Formulations : Recent studies have explored nanoformulated versions of abacavir that utilize this compound to enhance retention and release in macrophages, demonstrating prolonged antiviral effects against HIV .
  • Pharmacokinetics Studies : Research has shown that after administration, abacavir is metabolized into Carbovir Triphosphate, which then undergoes further phosphorylation within cells to exert its antiviral effects. This metabolic pathway is crucial for understanding dosing regimens and potential side effects associated with therapy .
  • Adverse Reactions : Clinical studies have reported hypersensitivity reactions associated with abacavir treatment, emphasizing the importance of genetic screening (HLA-B*5701) before initiating therapy. Understanding these reactions helps optimize patient safety while using this compound-based treatments .

Mechanism of Action

The mechanism of action of Carbovir Triphosphate Triethylamine Salt involves its conversion by cellular enzymes into an active metabolite that inhibits HIV-1 reverse transcriptase. The compound competes with the natural substrate deoxyguanosine-5’-triphosphate and is incorporated into viral DNA. This incorporation results in the termination of viral DNA growth due to the absence of a 3’-OH group, which is essential for DNA chain elongation . The molecular targets of the compound include HIV-1 reverse transcriptase and viral DNA .

Comparison with Similar Compounds

Table 1: Key Properties of Carbovir Triphosphate Triethylamine Salt and Analogous Compounds

Compound Molecular Formula Molecular Weight Primary Function Applications
This compound C₁₇H₃₁N₆O₁₁P₃ 487.19 Viral DNA polymerase inhibition; chain termination Antiviral therapy (e.g., HIV, HBV)
Tenofovir Diphosphate Triethylamine Salt C₉H₁₆N₅O₁₀P₃·C₆H₁₅N Not reported Non-hydrolyzable ATP analog; ATPase inhibition Research on ATP-dependent processes (e.g., enzyme kinetics)
5-Azido-UTP Triethylamine Salt C₉H₁₄N₅O₁₄P₃·C₆H₁₅N ~625.3 (calc.) Photoaffinity labeling; RNA synthesis studies Probing RNA-protein interactions
Pseudouridine 5’-Triphosphate Triethylamine Salt Not fully disclosed Not reported RNA modification studies mRNA vaccine development, tRNA research

Mechanistic Differences

  • CTP-TES specifically targets viral DNA polymerases (e.g., HIV reverse transcriptase) by mimicking pyrimidines, leading to irreversible chain termination .
  • Tenofovir Diphosphate Triethylamine Salt inhibits ATPases by acting as a non-hydrolyzable ATP analog, disrupting energy-dependent cellular processes .
  • 5-Azido-UTP Triethylamine Salt serves as a photoactivatable probe for RNA synthesis, enabling crosslinking studies in transcriptomics .

Biological Activity

Carbovir triphosphate triethylamine salt (CBV-TP) is an active metabolite derived from the nucleoside analogue abacavir, which is primarily used in the treatment of HIV. This compound exhibits significant biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase (RT), and has implications in antiviral therapy and drug resistance.

CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase by mimicking the natural substrate 2’-deoxyguanosine triphosphate (dGTP). Its unique structure, which includes a 2’,3’-unsaturation in the sugar moiety, allows it to be incorporated into viral DNA during replication. However, unlike dGTP, CBV-TP lacks a 3’-hydroxyl group, leading to chain termination upon incorporation into the growing DNA strand. This mechanism effectively halts viral replication, making it a potent antiviral agent against HIV-1 .

Kinetic Properties and Drug Resistance

Research indicates that CBV-TP has a lower incorporation efficiency compared to dGTP when utilized by wild-type HIV-1 RT. The presence of mutations such as M184V in the reverse transcriptase can further diminish the efficiency of CBV-TP incorporation, contributing to drug resistance. Studies have shown that the Ki value for CBV-TP against HIV-RT is significantly lower than for human DNA polymerases, indicating its selectivity for viral targets .

Antiviral Efficacy

CBV-TP demonstrates strong antiviral efficacy in vitro and in clinical settings. It has been shown to effectively reduce viral loads in patients treated with abacavir as part of their antiretroviral therapy (ART). The sustained intracellular levels of CBV-TP contribute to its long-term effectiveness, with a reported half-life of approximately 20.64 hours within cells, allowing for prolonged antiviral activity .

Additional Biological Activities

Beyond its antiviral properties, CBV-TP also exhibits antifungal activity by inhibiting fungal protein synthesis. This broad spectrum of biological activity highlights its potential utility beyond HIV treatment .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Implications
CBV-TP acts as a competitive inhibitor of HIV-1 RT and leads to chain termination during DNA synthesis.Essential for understanding its role in ART.
Demonstrated selectivity for HIV-1 RT over human DNA polymerases with a Ki value indicating effective inhibition.Supports its use in treating HIV with reduced toxicity to human cells.
Exhibits antifungal activity through inhibition of protein synthesis in fungi.Suggests potential applications in treating fungal infections alongside viral infections.

Clinical Trials

Clinical trials have shown that abacavir, leading to the formation of CBV-TP, is well tolerated among patients. Common side effects include gastrointestinal symptoms and hypersensitivity reactions, particularly associated with HLA-B*5701 allele carriage. Screening for this allele before treatment initiation is recommended to mitigate risks .

Resistance Patterns

Studies have documented cases where patients developed resistance to abacavir due to mutations in HIV-1 RT, particularly the M184V mutation. These findings underscore the importance of monitoring resistance patterns in patients undergoing treatment with nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir .

Q & A

Basic Research Questions

Q. What is the recommended methodology for synthesizing Carbovir Triphosphate Triethylamine Salt in a laboratory setting?

  • Methodological Answer : The synthesis typically involves converting monophosphate prodrugs to triphosphates via a two-step phosphorylation process. A validated approach includes using triethylamine (TEA) to disrupt internal salt formation during triphosphate synthesis, as demonstrated in nucleoside analog studies. For example, TEA addition (2 equivalents) resolves broad ³¹P NMR peaks caused by internal salt formation, yielding characteristic triphosphate signals. This method ensures proper charge stabilization and solubility .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity can be assessed using reversed-phase HPLC coupled with UV detection (λ = 260 nm for nucleoside analogs) and confirmed via mass spectrometry (e.g., ESI-MS) to verify molecular weight (487.19 g/mol). Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal conditions (e.g., 40°C/75% RH for 4 weeks). NMR (³¹P and ¹H) is critical for detecting decomposition products, such as free phosphate or cyclopentyl metabolites .

Advanced Research Questions

Q. What experimental approaches are used to assess the intracellular pharmacokinetics of this compound in HIV-infected cell models?

  • Methodological Answer : Intracellular concentrations are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after cell lysis and solid-phase extraction. Peripheral blood mononuclear cells (PBMCs) or CD4+ T-cell lines (e.g., CEM-GFP) are incubated with the compound, followed by time-course sampling. Co-administration studies with reverse transcriptase inhibitors (e.g., tenofovir) require normalization to cell count and protein content to account for drug-drug interactions .

Q. How does the presence of triethylamine influence the solubility and enzymatic interactions of Carbovir Triphosphate in ATP-dependent assays?

  • Methodological Answer : Triethylamine enhances aqueous solubility by forming a stable salt, critical for in vitro enzymatic assays. In ATPase inhibition studies, researchers should pre-incubate the compound with ATP-dependent enzymes (e.g., HIV reverse transcriptase) to assess competitive binding. Use radiolabeled [γ-³²P]ATP in kinetic assays to measure IC₅₀ values, ensuring TEA does not interfere with fluorescence/quenching readouts .

Q. What strategies can resolve discrepancies in antiviral activity data when this compound is co-administered with other nucleoside analogs?

  • Methodological Answer : Discrepancies often arise from competition for phosphorylation pathways or allosteric enzyme inhibition. To address this:

  • Perform dose-ranging studies with fixed-ratio combinations (e.g., Carbovir Triphosphate + lamivudine triphosphate) in primary cell cultures.
  • Use isotopic labeling (e.g., ¹³C/¹⁵N variants) to track metabolic flux via LC-MS .
  • Apply mechanistic modeling (e.g., Hill-Langmuir equations) to distinguish synergistic vs. antagonistic effects .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : When conflicting results emerge (e.g., variable IC₅₀ in different cell lines), validate assays using standardized protocols (e.g., NIH AIDS Reagent Program guidelines) and include positive controls (e.g., zidovudine triphosphate) .
  • Triethylamine Handling : While TEA improves solubility, its volatility requires use in fume hoods. Confirm absence of TEA interference in enzymatic assays via negative controls .

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